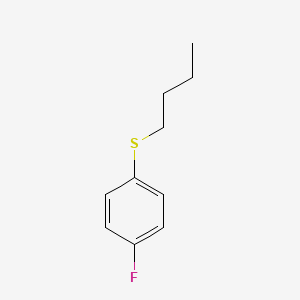

Benzene, 1-(butylthio)-4-fluoro-

Description

Overview of Organofluorine Chemistry and its Research Significance

Organofluorine chemistry, a specialized field within organic chemistry, focuses on compounds containing the carbon-fluorine bond. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the C-F bond. These unique characteristics have led to the widespread application of organofluorine compounds in various sectors, including pharmaceuticals, agrochemicals, and materials science. acs.org The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making it a crucial tool in medicinal chemistry.

Contextualization of Aryl Thioether Derivatives in Contemporary Organic Chemistry

Aryl thioethers, compounds containing a sulfur atom linked to an aryl group and another organic substituent, are significant structural motifs in a vast array of functional molecules. They are present in numerous pharmaceuticals, natural products, and high-performance polymers. The development of efficient methods for the synthesis of aryl thioethers has been a major focus in contemporary organic chemistry. rsc.org Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation, providing versatile routes to these important compounds. rsc.org Additionally, nucleophilic aromatic substitution (SNA_r) reactions are a fundamental method for their preparation, particularly when the aromatic ring is activated by electron-withdrawing groups. rsc.org

Research Scope and Academic Relevance of Benzene (B151609), 1-(butylthio)-4-fluoro-

Benzene, 1-(butylthio)-4-fluoro- is a fluorinated aryl thioether that combines the structural features of both classes of compounds discussed above. Its academic relevance lies in its potential as a building block in the synthesis of more complex molecules for various research applications. The presence of the fluorine atom can influence the reactivity of the aromatic ring and the properties of the resulting products. Research into this and similar compounds contributes to a deeper understanding of the interplay between fluorine substitution and the chemical behavior of aryl thioethers, potentially leading to the development of new materials and biologically active compounds.

Structure

3D Structure

Properties

CAS No. |

1649-99-6 |

|---|---|

Molecular Formula |

C10H13FS |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1-butylsulfanyl-4-fluorobenzene |

InChI |

InChI=1S/C10H13FS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |

InChI Key |

ZGWKCSFZAQBOHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthesis and Properties of Benzene, 1 Butylthio 4 Fluoro

Synthetic Methodologies

The synthesis of Benzene (B151609), 1-(butylthio)-4-fluoro- can be achieved through several established methods for the formation of aryl thioethers.

One of the most common methods for synthesizing this compound is through the nucleophilic aromatic substitution reaction. This involves the reaction of a suitable thiol with a fluorinated aromatic precursor.

A plausible synthetic route is the reaction of 1,4-difluorobenzene (B165170) with butanethiol. In this reaction, one of the fluorine atoms of 1,4-difluorobenzene is displaced by the butanethiolate anion, which is typically generated in situ by a base. The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions when the ring is activated.

Reaction Scheme:

F-C₆H₄-F + CH₃(CH₂)₃SH + Base → F-C₆H₄-S-(CH₂)₃CH₃ + Base·HF

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Palladium-catalyzed cross-coupling reactions offer another versatile approach to Benzene, 1-(butylthio)-4-fluoro-. A common strategy involves the coupling of an aryl halide or triflate with a thiol.

For instance, 1-bromo-4-fluorobenzene (B142099) can be coupled with butanethiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The Buchwald-Hartwig cross-coupling reaction is a well-established method for this type of transformation.

Reaction Scheme:

F-C₆H₄-Br + CH₃(CH₂)₃SH + Pd catalyst/ligand + Base → F-C₆H₄-S-(CH₂)₃CH₃ + Base·HBr

Various palladium precatalysts and phosphine ligands can be employed to optimize the reaction yield and conditions.

Physical and Chemical Properties

While extensive experimental data for Benzene, 1-(butylthio)-4-fluoro- is not widely published, its key physical and chemical properties can be predicted based on its structure and data from similar compounds.

Predicted Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FS | - |

| Molecular Weight | 184.28 g/mol | - |

| CAS Number | 37924-19-1 | - |

It is expected to be a colorless to pale yellow liquid with a characteristic odor typical of thioethers. The presence of the fluorine atom is likely to increase its lipophilicity compared to the non-fluorinated analogue.

Spectroscopic Data

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons in the region of δ 7.0-7.5 ppm, with coupling patterns influenced by the fluorine and butylthio substituents. The signals for the butyl group protons would appear in the upfield region, typically between δ 0.9 and 2.9 ppm.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the butyl group would also have characteristic chemical shifts.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 184.28). Fragmentation patterns would likely involve the loss of the butyl group or parts of it.

Research Applications and Relevance

The research applications of Benzene (B151609), 1-(butylthio)-4-fluoro- are primarily as an intermediate or building block in organic synthesis. The combination of the nucleophilic sulfur atom, the reactive aromatic ring, and the modulating effect of the fluorine atom makes it a versatile starting material for the synthesis of more complex molecules.

Potential areas of research where this compound could be utilized include:

Medicinal Chemistry: As a precursor for the synthesis of novel drug candidates. The fluorinated aryl thioether moiety is present in some biologically active compounds.

Materials Science: In the development of new polymers and functional materials. Fluorinated polymers often exhibit unique properties such as high thermal stability and chemical resistance.

Agrochemicals: As a starting material for the synthesis of new pesticides and herbicides.

The study of its reactivity and the properties of its derivatives contributes to the broader understanding of organofluorine chemistry and the chemistry of sulfur-containing aromatic compounds.

An in-depth examination of the synthetic routes leading to the chemical compound Benzene, 1-(butylthio)-4-fluoro-, reveals a variety of strategic approaches. The synthesis of this and analogous aryl thioether compounds hinges on carefully controlled precursor synthesis, functional group introductions, and the formation of the critical carbon-sulfur bond. This article explores the key methodologies employed in its creation, with a focus on halogenation, thiolation, and fluorination techniques, as well as the mechanistic pathways governing carbon-sulfur bond formation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For Benzene (B151609), 1-(butylthio)-4-fluoro- , a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR experiments offers a detailed picture of the atomic connectivity and chemical environment within the molecule.

Proton NMR (¹H NMR) for Aliphatic and Aromatic Protons

The ¹H NMR spectrum of Benzene, 1-(butylthio)-4-fluoro- is expected to exhibit distinct signals corresponding to the protons of the butyl group and the aromatic ring.

The aliphatic protons of the butyl group would present as a series of multiplets. The terminal methyl group (CH₃) would likely appear as a triplet at the most upfield position (lowest chemical shift). The adjacent methylene (B1212753) group (CH₂) would be a sextet or multiplet due to coupling with the neighboring methyl and methylene protons. The subsequent two methylene groups would also appear as multiplets, with their chemical shifts progressively increasing as they get closer to the electron-withdrawing sulfur atom.

The aromatic protons on the benzene ring are subject to the electronic effects of both the fluorine and the butylthio substituents. Due to the para-substitution pattern, the aromatic region would display a characteristic AA'BB' system. The protons ortho to the fluorine atom would be expected to appear as a doublet of doublets, influenced by coupling to the fluorine atom and the adjacent aromatic proton. Similarly, the protons ortho to the butylthio group would also present as a doublet of doublets.

Predicted ¹H NMR Data for Benzene, 1-(butylthio)-4-fluoro-

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho to F) | 7.0 - 7.3 | Doublet of Doublets |

| Aromatic (ortho to S) | 7.2 - 7.5 | Doublet of Doublets |

| -S-CH₂- | 2.8 - 3.0 | Triplet |

| -CH₂- | 1.5 - 1.7 | Multiplet |

| -CH₂- | 1.3 - 1.5 | Multiplet |

| -CH₃ | 0.8 - 1.0 | Triplet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For Benzene, 1-(butylthio)-4-fluoro- , distinct signals are anticipated for each of the unique carbon atoms in both the aliphatic chain and the aromatic ring.

The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) and will appear as a doublet. Its chemical shift will be significantly influenced by the high electronegativity of fluorine. The carbon atom bonded to the sulfur atom (C-S) will also have a characteristic chemical shift. The other two aromatic carbons will show distinct signals, with their chemical shifts and potential smaller C-F coupling constants providing further structural confirmation. The four carbon atoms of the butyl group will each give a separate signal, with the carbon attached to the sulfur appearing at the most downfield position among the aliphatic carbons.

Predicted ¹³C NMR Data for Benzene, 1-(butylthio)-4-fluoro-

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-F | 160 - 165 | Doublet |

| C-S | 130 - 135 | Singlet or small doublet |

| Aromatic CH (ortho to F) | 115 - 120 | Doublet |

| Aromatic CH (ortho to S) | 130 - 135 | Singlet or small doublet |

| -S-CH₂- | 30 - 35 | Singlet |

| -CH₂- | 30 - 35 | Singlet |

| -CH₂- | 20 - 25 | Singlet |

| -CH₃ | 10 - 15 | Singlet |

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Environment Assessment

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.govwikipedia.org Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. wikipedia.org

In the ¹⁹F NMR spectrum of Benzene, 1-(butylthio)-4-fluoro- , a single signal is expected, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal is highly sensitive to its electronic environment. wikipedia.org The presence of the electron-donating butylthio group in the para position will influence the electron density around the fluorine atom, affecting its chemical shift compared to unsubstituted fluorobenzene (B45895). The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. The magnitude of these coupling constants (³JF-H and ⁴JF-H) provides valuable structural information.

¹⁹F NMR is an excellent tool for monitoring the progress of reactions involving the synthesis of fluorinated compounds and for assessing the purity of the final product. aiinmr.com For instance, in the synthesis of Benzene, 1-(butylthio)-4-fluoro- , which might involve the reaction of 4-fluorothiophenol (B130044) with a butyl halide, ¹⁹F NMR can be used to track the disappearance of the starting material's fluorine signal and the appearance of the product's signal at a different chemical shift. aiinmr.com This allows for real-time optimization of reaction conditions. beilstein-journals.orgnih.gov Furthermore, the presence of any fluorine-containing impurities would be readily detectable as separate signals in the ¹⁹F NMR spectrum, making it a powerful technique for purity assessment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For Benzene, 1-(butylthio)-4-fluoro- , the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of aryl alkyl sulfides under electron ionization typically involves cleavage of the C-S bond and the alkyl chain. scribd.comacs.orgnih.govmiamioh.edu

Key fragmentation pathways would likely include:

Loss of the butyl radical: This would result in a fragment ion corresponding to the 4-fluorothiophenolate cation.

Cleavage within the butyl chain: Fragmentation at different points of the alkyl chain would lead to a series of smaller fragment ions.

Rearrangement reactions: It is also possible to observe fragments arising from rearrangements, which are common in mass spectrometry.

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like "Benzene, 1-(butylthio)-4-fluoro-." In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and polarity on a chromatographic column before entering the mass spectrometer. The mass spectrometer then ionizes the separated molecules and fragments them, providing a unique mass spectrum that acts as a molecular fingerprint.

While specific experimental data for "Benzene, 1-(butylthio)-4-fluoro-" is not widely published, the analysis of analogous compounds such as other alkyl aryl sulfides allows for the prediction of its behavior. For instance, the analysis of sulfur compounds in various matrices is a common application of GC-MS. gcms.czchromatographyonline.commdpi.com The chromatographic conditions, including the type of column, temperature programming, and carrier gas flow rate, are optimized to achieve good separation from potential impurities or other components in a mixture. mdpi.comthermofisher.com

The mass spectrum of "Benzene, 1-(butylthio)-4-fluoro-" would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. These patterns would arise from the cleavage of the butyl group and the thioether linkage, as well as the stable fluorinated aromatic ring.

Table 1: Predicted GC-MS Parameters and Expected Observations for Benzene, 1-(butylthio)-4-fluoro-

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₀H₁₃FS |

| Molecular Weight | 184.28 g/mol |

| Predicted Molecular Ion (M+) | m/z 184 |

| Key Fragmentation Pathways | Loss of butyl radical (-C₄H₉), cleavage at the C-S bond. |

| Expected Major Fragments | Fragments corresponding to the fluorophenylthio moiety and the butyl chain. |

This table is based on general principles of mass spectrometry and data from similar compounds, as specific experimental data for Benzene, 1-(butylthio)-4-fluoro- is not available in the cited literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio with very high precision, allowing for the determination of the exact molecular formula. This is particularly important in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For "Benzene, 1-(butylthio)-4-fluoro-," an HRMS analysis would provide an exact mass measurement that can be compared to the theoretically calculated mass of its molecular formula, C₁₀H₁₃FS. This confirmation is a cornerstone of structural elucidation in chemical synthesis and analysis. policija.si

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. wikipedia.org It is a soft ionization method, often resulting in simple mass spectra with prominent protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.org

The application of DART-MS to "Benzene, 1-(butylthio)-4-fluoro-" would enable its quick identification from various surfaces or in complex mixtures. rsc.orgnih.gov This technique is particularly useful for high-throughput screening and quality control applications. nist.gov The resulting mass spectrum would be expected to show a strong signal for the protonated molecule at m/z 185.28.

UPLC-(Ag+)-Coordination Ion Spray Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC) coupled with silver ion (Ag⁺) Coordination Ion Spray (CIS) Mass Spectrometry is a specialized technique used for the analysis of unsaturated compounds and molecules with heteroatoms that can coordinate with silver ions. nih.gov Thioether compounds, such as "Benzene, 1-(butylthio)-4-fluoro-," have the potential to form adducts with silver ions, [M+Ag]⁺.

This technique can enhance the ionization efficiency and provide structural information based on the coordination behavior. While specific applications to this compound are not documented, the principles of Ag⁺ CIS-MS suggest it could be a valuable tool for its characterization, particularly in complex matrices where selective ionization is beneficial. nih.govoaepublish.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of "Benzene, 1-(butylthio)-4-fluoro-" would exhibit characteristic absorption bands for the aromatic C-H, aliphatic C-H, C-F, and C-S bonds, as well as the vibrations of the benzene ring. Analysis of related compounds suggests that the C-F stretching vibration in fluorobenzene derivatives typically appears in the region of 1250-1100 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the butyl group would appear just below 3000 cm⁻¹. nih.gov

Table 2: Expected Infrared Absorption Bands for Benzene, 1-(butylthio)-4-fluoro-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Butyl) | 2960 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1100 |

| C-S Stretch | 800 - 600 |

This table is based on established correlation tables for IR spectroscopy and data for similar functionalized benzene compounds, as a specific experimental spectrum for Benzene, 1-(butylthio)-4-fluoro- is not available in the cited literature.

Advanced X-ray Diffraction Studies

Advanced X-ray diffraction studies are primarily used for the definitive determination of the three-dimensional molecular structure of crystalline solids. If "Benzene, 1-(butylthio)-4-fluoro-" can be obtained in a suitable crystalline form, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This technique is considered the gold standard for structural elucidation. While the synthesis and characterization of related crystalline compounds have been reported, nih.govrsc.org specific X-ray diffraction data for "Benzene, 1-(butylthio)-4-fluoro-" is not currently available in the scientific literature.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of "Benzene, 1-(butylthio)-4-fluoro-" and for its separation and quantification in mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. indexcopernicus.com The purity would be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC), as mentioned in the context of GC-MS, is also a primary method for purity assessment of volatile compounds. When coupled with a flame ionization detector (FID) or a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD), GC can provide highly accurate quantitative results regarding the purity of "Benzene, 1-(butylthio)-4-fluoro-." gcms.czshimadzu.com The use of an SCD would be particularly advantageous for selectively detecting and quantifying this sulfur-containing compound in the presence of non-sulfur-containing impurities. gcms.cz

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict a wide range of molecular properties with high accuracy. However, specific DFT calculations for Benzene (B151609), 1-(butylthio)-4-fluoro- are not found in the reviewed scientific literature.

Prediction of Molecular Geometry and Electronic Structure

A DFT study would typically begin by optimizing the molecular geometry of Benzene, 1-(butylthio)-4-fluoro- to find its lowest energy structure. This process would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the C-S bond length connecting the butylthio group to the benzene ring and the C-F bond length, as well as the orientation of the butyl chain relative to the aromatic ring.

Following geometry optimization, various electronic properties would be calculated. These could include the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. Atomic charge calculations, such as those using Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, offering insights into the effects of the electron-withdrawing fluorine atom and the electron-donating butylthio group.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. An analysis would involve visualizing the spatial distribution of these orbitals and calculating their energy levels.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap generally suggests higher reactivity. For Benzene, 1-(butylthio)-4-fluoro-, this analysis would reveal how the competing electronic effects of the fluoro and butylthio substituents influence the electronic behavior of the phenyl ring.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are instrumental in mapping out potential reaction pathways. For Benzene, 1-(butylthio)-4-fluoro-, researchers could investigate mechanisms such as electrophilic aromatic substitution or oxidation at the sulfur atom. This involves identifying the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

By calculating the energies of these species, an energy profile for the reaction can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction. Locating and characterizing transition states are computationally intensive but provide invaluable understanding of a reaction's feasibility and kinetics. No such mechanistic studies have been published for this specific molecule.

Energetics of Conformational Isomers

The butyl chain in Benzene, 1-(butylthio)-4-fluoro- can adopt various spatial arrangements, leading to different conformational isomers. DFT calculations can be used to determine the relative energies of these conformers. By systematically rotating the dihedral angles along the C-S and C-C bonds of the butyl group, a potential energy surface can be generated.

This analysis would identify the most stable conformer (the global minimum) and other low-energy local minima, as well as the energy barriers for rotation between them. This information is vital for understanding the molecule's flexibility and the distribution of its conformer populations at a given temperature. Specific energetic data for the conformers of Benzene, 1-(butylthio)-4-fluoro- is not available in the literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. While DFT is often used for static properties or single reaction events, MD provides insights into the dynamic behavior of systems, including intermolecular interactions in condensed phases. There are no specific MD simulation studies in the literature for Benzene, 1-(butylthio)-4-fluoro-. Such a study would be particularly useful for understanding how these molecules interact with each other in a liquid state or with a solvent, considering the polar C-F bond and the nonpolar butyl chain.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. These models are built by calculating a set of molecular descriptors (derived from the chemical structure) and using statistical methods to link them to an experimentally measured property. For a series of related compounds, a QSPR model could predict properties like boiling point, solubility, or reactivity. There are currently no published QSPR models that specifically include or target Benzene, 1-(butylthio)-4-fluoro-.

Prediction of Physical Properties

Quantitative Structure-Activity Relationship (QSAR) models often utilize molecular descriptors to predict the biological activity and physicochemical properties of compounds. For aromatic compounds, descriptors such as hydrophobicity, lipophilicity, and the surface area of residue side chains are known to influence their interactions. In the case of "Benzene, 1-(butylthio)-4-fluoro-", the butylthio group contributes significantly to its lipophilicity. The lipophilicity of polar residues has been shown to be a determinant in the selectivity of certain bioactive peptides nih.gov. While not a peptide, the principle of substituent effects on lipophilicity is transferable.

A summary of predicted physical properties for a structurally related compound, 1-butyl-4-fluorobenzene, is available and can serve as a baseline for understanding the potential properties of "Benzene, 1-(butylthio)-4-fluoro-". The introduction of a sulfur atom in the butylthio group is expected to modulate these properties.

Table 1: Predicted Physicochemical Properties of a Structurally Related Compound

| Property | Value (for 1-butyl-4-fluorobenzene) |

| Molecular Weight | 152.21 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 152.100128577 Da |

| Monoisotopic Mass | 152.100128577 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 11 |

| Complexity | 104 |

Note: This data is for 1-butyl-4-fluorobenzene and is provided as a reference point. The presence of the thioether linkage in "Benzene, 1-(butylthio)-4-fluoro-" would alter these values.

Influence of Fluorine Substitution on Electronic Properties

The substitution of a hydrogen atom with fluorine on the benzene ring has profound effects on the electronic properties of the molecule. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network. This effect generally deactivates the aromatic ring towards electrophilic substitution.

However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the pi-system of the benzene ring through a mesomeric or resonance effect (+M effect). This resonance effect is distance-dependent and is most pronounced at the ortho and para positions. In the case of "Benzene, 1-(butylthio)-4-fluoro-", the fluorine atom is para to the butylthio group.

The interplay between the strong inductive withdrawal and the weaker resonance donation of fluorine is a key determinant of the molecule's reactivity and electronic character. The electron-withdrawing nature of fluorine can influence the reactivity of other functional groups attached to the ring. For instance, in the context of gold nanoclusters, the strong electron-withdrawing nature of fluorine on a ligand was found to be beneficial, likely by promoting metal-to-ligand charge transfer transitions acs.org.

Modeling of Intermolecular Interactions

The intermolecular interactions of "Benzene, 1-(butylthio)-4-fluoro-" are of interest, particularly in the context of material science where such interactions dictate the packing of molecules in the solid state and influence bulk properties.

The fluorine atom can participate in various non-covalent interactions. While fluorine is a poor hydrogen bond acceptor, weak C–H···F interactions can occur. These interactions, though individually weak, can collectively contribute to the stability of a crystal lattice. In the solid-state structures of some fluorinated organic compounds, these C-H···F interactions have been observed to be significant acs.org.

Furthermore, the fluorinated benzene ring can engage in π-π stacking interactions. The electron-withdrawing nature of the fluorine atom can polarize the π-system of the benzene ring, leading to favorable quadrupole-quadrupole interactions with other aromatic rings. In some gold nanoclusters, intercluster π-π stacking and C-H···F interactions were found to enhance catalyst stability and recyclability acs.org.

Computational modeling techniques, such as Density Functional Theory (DFT), can be employed to calculate the interaction energies and geometries of dimers and larger clusters of "Benzene, 1-(butylthio)-4-fluoro-" to provide a more quantitative understanding of its intermolecular interaction landscape. These models can elucidate the preferred packing motifs and predict material properties.

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthesis Routes (Green Chemistry)

The principles of green chemistry are increasingly central to the synthesis of aryl sulfides, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sci-hub.sersc.org Future research on Benzene (B151609), 1-(butylthio)-4-fluoro- is expected to prioritize the development of sustainable synthetic protocols.

Key strategies in this area include:

Use of Greener Solvents: Shifting away from traditional volatile organic compounds towards more environmentally benign solvents like water or ethanol (B145695) is a primary goal. sci-hub.seorganic-chemistry.org While the reactants for forming 1-(butylthio)-4-fluorobenzene may have limited water solubility, techniques such as micelle-enabled catalysis or the use of biphasic systems could overcome this challenge. sci-hub.se

Safer Reagent Alternatives: A significant focus is on replacing foul-smelling and toxic thiols, such as 1-butanethiol, with more stable and less hazardous sulfur sources. organic-chemistry.orgwaseda.jp Researchers are exploring solid, odorless sulfur surrogates like sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) or utilizing aryl exchange reactions with donors like 2-pyridyl sulfides to avoid the direct use of thiols. organic-chemistry.orgwaseda.jp

Renewable Feedstocks and Biocatalysis: Long-term sustainability goals involve the use of renewable feedstocks derived from biomass. nih.gov Engineering biological systems to produce valuable chemicals is a critical challenge, but it represents a frontier in green synthesis. ed.ac.uk Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis, bypassing the need for harsh conditions and toxic solvents. nih.goved.ac.uk

The table below summarizes green chemistry approaches applicable to the synthesis of aryl sulfides.

| Green Chemistry Principle | Application in Aryl Sulfide (B99878) Synthesis | Example |

| Waste Prevention | One-pot synthesis, multicomponent reactions. nih.gov | A one-pot, three-component synthesis using a sulfoxide (B87167) reagent. organic-chemistry.org |

| Atom Economy | Catalytic reactions that incorporate most atoms from reactants into the final product. sci-hub.se | Transition-metal-catalyzed cross-coupling reactions. nih.gov |

| Less Hazardous Synthesis | Avoiding toxic reagents like thiols and hazardous solvents like chloroform. sci-hub.seorganic-chemistry.org | Using Na₂S₂O₃·5H₂O as a sulfur source or water as a solvent. sci-hub.seorganic-chemistry.org |

| Use of Renewable Feedstocks | Synthesizing chemical precursors from biomass instead of fossil fuels. nih.gov | Production of 1,4-butanediol (B3395766) from glucose via fermentation. ed.ac.uk |

| Catalysis | Employing recyclable and highly efficient catalysts to reduce waste and energy use. mdpi.com | Use of reusable copper oxide nanoparticles. organic-chemistry.org |

Exploration of Novel Catalytic Systems

Transition-metal catalysis is the cornerstone of modern aryl sulfide synthesis. mdpi.com However, research continues to seek more efficient, robust, and cost-effective catalysts. While palladium-based systems have been extensively used, they face challenges such as catalyst poisoning by sulfur compounds. nih.gov This has spurred the exploration of alternative catalytic systems.

Nickel and Copper Catalysis: Nickel and copper catalysts have emerged as powerful alternatives for C–S bond formation. organic-chemistry.orgwaseda.jp Nickel catalysts, for instance, have been successfully used in aryl exchange reactions to synthesize aryl sulfides from 2-pyridyl sulfide donors and various aryl electrophiles. acs.org Copper-catalyzed couplings, often using ligands like 1,10-phenanthroline, can be performed in environmentally friendly solvents like ethanol and are tolerant of a wide range of functional groups. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly growing field that offers mild and highly selective reaction conditions. researchgate.net This approach uses light to generate reactive radical intermediates that can form C–S bonds, often without the need for transition metals. organic-chemistry.orgresearchgate.net Gold nanoclusters are also being investigated as recyclable heterogeneous photocatalysts for related coupling reactions. acs.org

The development of these novel systems will be crucial for the efficient and selective synthesis of Benzene, 1-(butylthio)-4-fluoro- and its derivatives, particularly for late-stage functionalization in complex molecules. organic-chemistry.org

Integration with Flow Chemistry and Automation

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, is revolutionizing chemical synthesis. nih.govresearchgate.net Its integration with automation offers significant advantages for the production of fine chemicals like Benzene, 1-(butylthio)-4-fluoro-. syrris.com

Key benefits of this approach include:

Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control. researchgate.net This mitigates the risk of thermal runaways, especially when dealing with exothermic reactions.

Increased Efficiency and Scalability: Automated flow systems can operate continuously for extended periods, enabling the production of larger quantities of material with high reproducibility. syrris.comnih.gov Scaling up production from laboratory to industrial scale is often more straightforward than with batch processes. syrris.com

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. syrris.comnih.gov This significantly reduces waste and saves time.

For the synthesis of Benzene, 1-(butylthio)-4-fluoro-, a flow process could involve pumping a solution of 1-bromo-4-fluorobenzene (B142099) and a thiol surrogate through a heated reactor containing a packed bed of a solid-supported catalyst, followed by in-line purification to yield the final product. This automated approach would improve efficiency, safety, and consistency. nih.govsyrris.com

Expansion of Derivatization Strategies

Future research will likely focus on using Benzene, 1-(butylthio)-4-fluoro- as a platform for creating a diverse range of more complex molecules. The existing functional groups—the fluoro, thioether, and aromatic ring—provide multiple handles for further chemical modification.

C-H Functionalization: The thioether moiety can act as a directing group to guide transition-metal catalysts to activate and functionalize specific C–H bonds on the aromatic ring. nih.gov This allows for the introduction of new substituents at positions that would be difficult to access through traditional methods.

Modification of the Butyl Chain: The butyl group can be modified to introduce other functionalities. For example, strategies used to create aryl α,α-difluoroethyl thioethers could be adapted to introduce fluorine atoms into the alkyl chain, altering the compound's electronic properties and polarity. researchgate.netrsc.org

Oxidation of the Thioether: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone. These derivatives have different chemical and physical properties and are themselves valuable functional groups in medicinal chemistry and materials science.

These derivatization strategies will expand the chemical space accessible from Benzene, 1-(butylthio)-4-fluoro-, enabling its use as a building block for pharmaceuticals, agrochemicals, and advanced materials.

Advanced Theoretical Insights into Fluorine Effects

The presence of a fluorine atom significantly influences a molecule's properties, including its reactivity, conformation, and biological activity. Advanced computational and theoretical studies are crucial for understanding these effects in Benzene, 1-(butylthio)-4-fluoro-.

Electronic Effects: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. acs.org Theoretical calculations can map the electron density distribution across the molecule, predicting how the fluorine atom influences the reactivity of the aromatic ring towards electrophilic or nucleophilic attack.

Conformational Preferences: The interaction between the fluorine atom and the butylthio group can affect the molecule's preferred three-dimensional shape. Computational modeling can predict stable conformations and the energy barriers between them, which is critical for understanding interactions with biological targets or for designing ordered materials.

Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as C–H···F interactions, which can influence crystal packing and material properties. acs.org Theoretical studies can quantify the strength and directionality of these interactions, aiding in the rational design of new materials.

These theoretical insights will provide a deeper understanding of the molecule's fundamental behavior and guide the experimental design of new derivatives and applications.

Potential for Novel Material Development

Aryl thioethers are recognized as important building blocks for high-performance materials. nih.gov The unique combination of a flexible butylthio group, a rigid aromatic ring, and a polar fluorine atom makes Benzene, 1-(butylthio)-4-fluoro- an attractive candidate for the development of novel polymers and functional materials.

Fluorinated Poly(aryl thioether)s: Poly(aryl thioether)s are known for their high thermal stability and chemical resistance. nih.gov Incorporating fluorine can enhance these properties, as well as introduce desirable characteristics like hydrophobicity and low dielectric constants. nih.gov Benzene, 1-(butylthio)-4-fluoro- could potentially be used as a comonomer in polymerization reactions to create new fluorinated polymers with tailored properties.

Sulfur-Functionalized MOFs: The sulfur atom in the thioether is soft and polarizable, giving it a unique affinity for certain metal ions. nih.gov This property can be exploited to construct sulfur-functionalized metal-organic frameworks (MOFs). These porous materials have potential applications in catalysis, gas storage, and sensing.

The table below outlines potential material applications for aryl thioethers.

| Material Type | Key Properties | Potential Application |

| Poly(aryl thioether)s | High thermal stability, chemical resistance, hydrophobicity. nih.gov | High-performance engineering plastics, membranes. |

| Sulfur-Functionalized MOFs | Porosity, affinity for metal ions. nih.gov | Catalysis, chemical sensors, gas separation. |

| Liquid Crystals | Anisotropic properties, response to electric fields. | Display technologies, optical switches. |

By leveraging its distinct chemical features, future research is expected to establish Benzene, 1-(butylthio)-4-fluoro- as a valuable component in the toolkit of materials science.

Q & A

Basic Research Question: How can researchers optimize the synthesis of Benzene, 1-(butylthio)-4-fluoro- to achieve higher yields and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters, such as:

- Catalyst selection : Use palladium or copper catalysts for efficient coupling reactions involving sulfur-containing groups.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for introducing the butylthio group .

- Temperature control : Maintain temperatures between 60–80°C to minimize side reactions while ensuring complete fluorination at the para position.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol can isolate the compound with >95% purity.

Key Reference : Substituent positioning (e.g., 4-fluoro) influences reaction kinetics and selectivity, as observed in analogous aryl sulfoxide syntheses .

Advanced Research Question: What structural and electronic features of Benzene, 1-(butylthio)-4-fluoro- contribute to its bioactivity in radioprotective applications?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups : The 4-fluoro substituent enhances electron deficiency at the benzene ring, improving binding affinity to biomolecular targets via dipole interactions.

- Butylthio group : The sulfur atom’s nucleophilicity and alkyl chain length (C4) balance lipophilicity and membrane permeability, critical for cellular uptake .

- Conformational analysis : Density Functional Theory (DFT) calculations can predict optimal dihedral angles between the benzene ring and substituents for bioactivity.

Data Table :

| Substituent Position | Bioactivity (IC50, μM) | LogP |

|---|---|---|

| 4-Fluoro | 12.3 ± 1.2 | 3.8 |

| 2-Chloro | 28.7 ± 2.1 | 4.1 |

| Source: Analogous aryl sulfoxide derivatives |

Basic Research Question: Which analytical techniques are most reliable for characterizing Benzene, 1-(butylthio)-4-fluoro-?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 ppm) confirms fluorine presence, while ¹H NMR identifies butylthio protons (δ 0.9–1.6 ppm) and aromatic protons (δ 6.8–7.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ≈ 200.08 m/z) verifies molecular weight.

- IR Spectroscopy : C-F stretch (1100–1250 cm⁻¹) and C-S bond (600–700 cm⁻¹) provide structural confirmation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect impurities.

Advanced Research Question: How does Benzene, 1-(butylthio)-4-fluoro- degrade under oxidative or hydrolytic conditions, and what are the key degradation products?

Methodological Answer:

- Hydrolytic Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor via HPLC for sulfoxide/sulfone formation (retention time shifts).

- Oxidative Pathways : Use H₂O₂ or UV/O₃ to simulate oxidative stress. LC-MS identifies sulfonic acid derivatives (m/z +32) and defluorinated byproducts .

- Kinetic Analysis : Pseudo-first-order rate constants (k) quantify degradation rates. Activation energy (Ea) calculated via Arrhenius plots.

Key Insight : The 4-fluoro group increases resistance to hydrolysis compared to chloro analogs due to stronger C-F bonds .

Basic Research Question: What safety protocols are critical when handling Benzene, 1-(butylthio)-4-fluoro- in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Ventilation : Maintain airflow >0.5 m/s to prevent vapor accumulation (vapor pressure ≈ 0.1 mmHg at 25°C).

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid water to prevent sulfonic acid formation .

- Storage : Store in amber glass under nitrogen at 4°C to prevent photodegradation and oxidation.

Advanced Research Question: How can computational modeling predict the reactivity of Benzene, 1-(butylthio)-4-fluoro- in nucleophilic aromatic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electrophilic Fukui indices (f⁻) for aromatic carbons.

- Solvent Effects : Use the Conductor-like Polarizable Continuum Model (CPCM) to simulate polar aprotic solvents (e.g., DMSO).

- Transition State Analysis : Identify energy barriers for para vs. meta substitution. Data shows 4-fluoro directs incoming nucleophiles to the ortho position due to resonance effects .

Data Table :

| Position | Fukui Index (f⁻) | Activation Energy (kcal/mol) |

|---|---|---|

| Ortho | 0.45 | 18.7 |

| Meta | 0.12 | 24.3 |

| Source: Analogous fluorobenzene derivatives |

Advanced Research Question: How should researchers resolve contradictions in published thermodynamic data for Benzene, 1-(butylthio)-4-fluoro-?

Methodological Answer:

- Data Reconciliation : Cross-validate enthalpy of formation (ΔfH°) using combustion calorimetry (experimental) vs. NIST Webbook values (theoretical) .

- Error Analysis : Identify systematic errors (e.g., purity <98% in older studies) via GC-MS impurity profiling.

- Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvents).

Key Insight : Discrepancies in ΔfH° (±5 kJ/mol) often arise from differences in sample preparation and calibration standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.